2-methylprop-2-enyl (4-nitrophenyl) carbonate
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Overview
Description
2-methylprop-2-enyl (4-nitrophenyl) carbonate is a chemical compound that belongs to the class of carbonic acid esters. This compound is characterized by the presence of both a 2-methylallyl group and a 4-nitrophenyl group attached to the carbonic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 2-methylallyl ester 4-nitrophenyl ester typically involves the esterification of carbonic acid with 2-methylallyl alcohol and 4-nitrophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of carbonic acid 2-methylallyl ester 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methylprop-2-enyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-methylprop-2-enyl (4-nitrophenyl) carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid 2-methylallyl ester 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-methylallyl alcohol and 4-nitrophenol, which can then participate in various biochemical pathways. The nitrophenyl group is known to be a good leaving group, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid 2-ethylhexyl 4-nitrophenyl ester
- Carbonic acid 2-methylpropyl 4-nitrophenyl ester
Uniqueness
2-methylprop-2-enyl (4-nitrophenyl) carbonate is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-methylprop-2-enyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C11H11NO5/c1-8(2)7-16-11(13)17-10-5-3-9(4-6-10)12(14)15/h3-6H,1,7H2,2H3 |
InChI Key |
PHOKTOQNMSJSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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